

# Unveiling the Molecular Identity of Suc-GPLGP-AMC: A Technical Overview

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## Compound of Interest

Compound Name: *Suc-GPLGP-AMC*

Cat. No.: *B1295068*

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For researchers and professionals engaged in the fields of biochemistry and drug development, precision in molecular nomenclature is paramount. This guide provides a detailed examination of the chemical identity of the synthetic peptide substrate commonly abbreviated as **Suc-GPLGP-AMC**.

The full chemical name for **Suc-GPLGP-AMC** is N-Succinyl-Glycyl-Prolyl-Leucyl-Glycyl-Prolyl-7-amido-4-methylcoumarin. This name delineates the three core components of the molecule:

- N-Succinyl: A succinyl group attached to the N-terminus of the peptide chain.
- Glycyl-Prolyl-Leucyl-Glycyl-Prolyl: A specific pentapeptide sequence.
- 7-amido-4-methylcoumarin: A fluorogenic group attached to the C-terminus of the peptide, often abbreviated as AMC.

## Core Molecular Data

A summary of the key quantitative data for **Suc-GPLGP-AMC** is presented below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C34H44N6O9	[1]
Molecular Weight	696.75 g/mol	[1]
CAS Number	72698-36-3	[1]

## Applications in Enzymatic Assays

**Suc-GPLGP-AMC** is primarily utilized as a fluorogenic substrate for the detection and quantification of collagenase-like peptidase activity. The principle of its application lies in the enzymatic cleavage of the amide bond between the C-terminal proline residue and the 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the free AMC molecule exhibits fluorescence, which can be measured to determine enzyme activity.

## Experimental Protocol: Fluorometric Assay for Collagenase-Like Peptidase Activity

This section details a generalized methodology for the use of **Suc-GPLGP-AMC** in a continuous fluorometric assay.

Materials:

- **Suc-GPLGP-AMC** substrate
- Enzyme sample (e.g., purified collagenase or cell lysate)
- Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors)
- Fluorometer capable of excitation at ~360-380 nm and emission at ~440-460 nm
- 96-well microplate (black, clear bottom recommended for fluorescence)

Procedure:

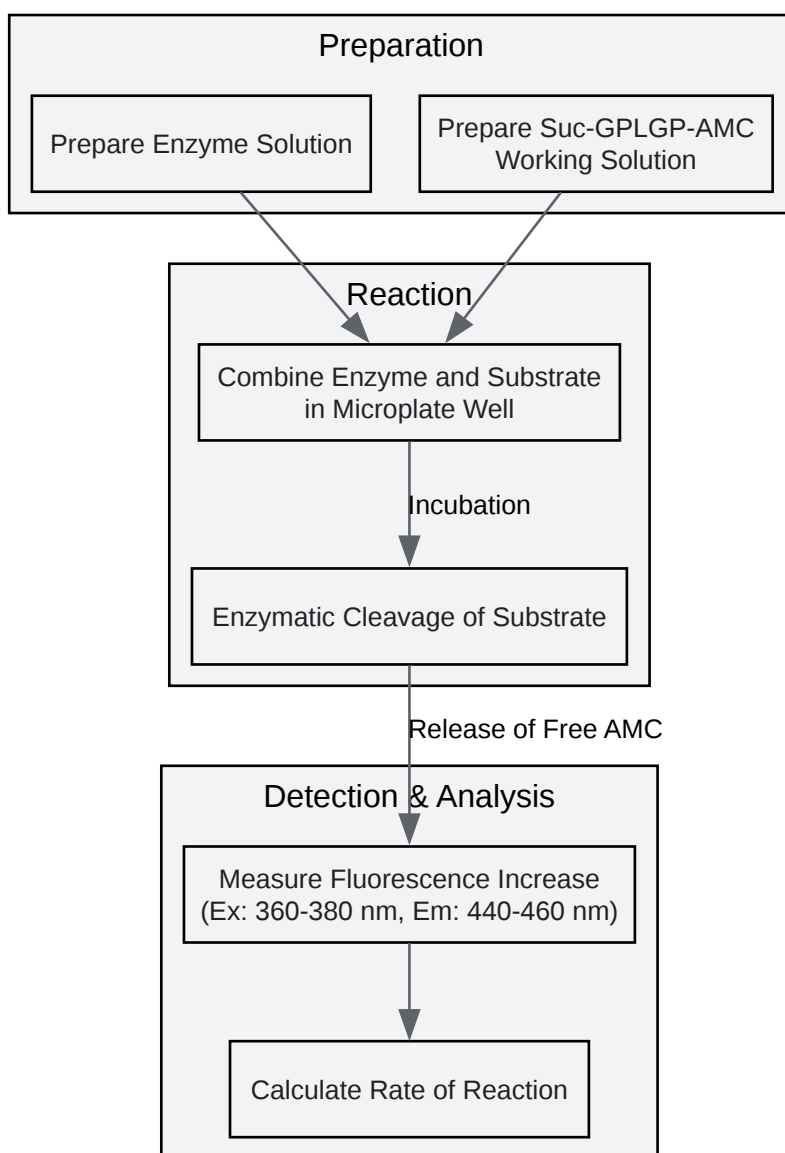
- **Substrate Preparation:** Prepare a stock solution of **Suc-GPLGP-AMC** in a suitable solvent, such as DMSO. Further dilute the stock solution in assay buffer to the desired final working

concentration.

- **Reaction Setup:** In a 96-well microplate, add the enzyme sample to the assay buffer.
- **Initiation of Reaction:** To initiate the enzymatic reaction, add the **Suc-GPLGP-AMC** working solution to each well. The final volume should be consistent across all wells.
- **Fluorescence Measurement:** Immediately place the microplate in a pre-warmed fluorometer. Measure the increase in fluorescence intensity over time. The excitation and emission wavelengths should be optimized for AMC (typically Ex: 360-380 nm, Em: 440-460 nm).
- **Data Analysis:** The rate of the enzymatic reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot. This rate is proportional to the enzyme activity.

## Visualizing the Assay Principle

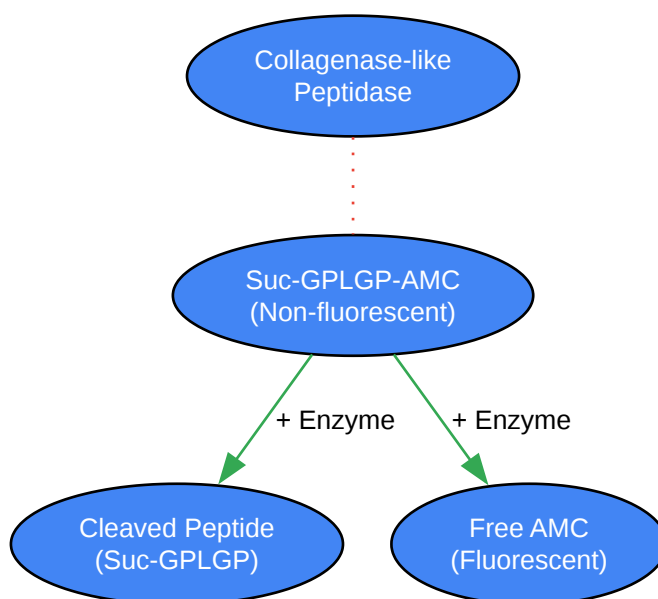
The following diagram illustrates the fundamental workflow of a fluorometric enzyme assay utilizing **Suc-GPLGP-AMC**.



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#### Fluorometric Enzyme Assay Workflow.

The logical relationship in the enzymatic cleavage and subsequent fluorescence detection is depicted in the diagram below.



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## References

- 1. medchemexpress.com [medchemexpress.com]
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